![molecular formula C9H11F2NS B6143249 ({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine CAS No. 1221722-62-8](/img/structure/B6143249.png)
({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine is a chemical compound with the molecular formula C9H11F2NS It is characterized by the presence of a difluoromethyl group attached to a sulfanylphenyl moiety, which is further connected to a methylamine group
Mécanisme D'action
Target of Action
The compound is a derivative of difluoromethylation, which has been extensively studied for its potential applications in various fields .
Mode of Action
The exact mode of action of ({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amineDifluoromethylation processes, which this compound is a part of, involve the formation of x–cf2h bonds where x can be c (sp), c (sp2), c (sp3), o, n, or s . This suggests that the compound might interact with its targets through these bonds.
Biochemical Pathways
The specific biochemical pathways affected by This compoundDifluoromethylation processes have been shown to streamline access to molecules of pharmaceutical relevance , suggesting that this compound could potentially influence a variety of biochemical pathways.
Result of Action
The molecular and cellular effects of This compoundThe compound’s involvement in difluoromethylation processes suggests that it could potentially influence the structure and function of target molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine typically involves the introduction of the difluoromethyl group to a phenylmethylamine precursor. One common method includes the reaction of 4-(methylthio)benzylamine with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of new functional groups replacing the difluoromethyl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, ({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The difluoromethyl group can improve the metabolic stability and bioavailability of drug candidates, making it a valuable component in the development of new therapeutics .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials science. Its incorporation into polymers and other materials can impart desirable properties such as increased durability and resistance to degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- {4-[(Difluoromethyl)sulfonyl]phenyl}acetic acid
- {4-[(2,2,2-Trifluoroethyl)sulfonyl]phenyl}acetic acid
- [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid
Uniqueness
({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine is unique due to the presence of both a difluoromethyl group and a sulfanylphenyl moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which are not commonly found in other similar compounds. Additionally, the presence of the methylamine group allows for further functionalization and derivatization, expanding its utility in various applications .
Propriétés
IUPAC Name |
1-[4-(difluoromethylsulfanyl)phenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NS/c1-12-6-7-2-4-8(5-3-7)13-9(10)11/h2-5,9,12H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDHFCHGLJJFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B6143179.png)

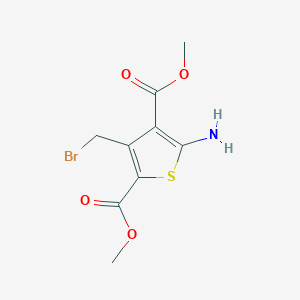
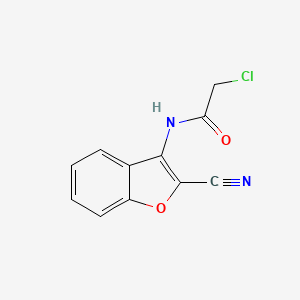
![2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B6143223.png)
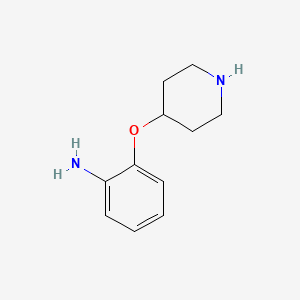
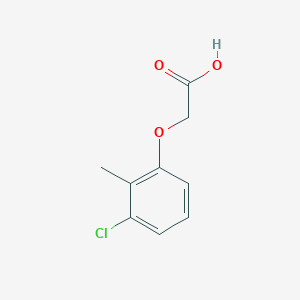
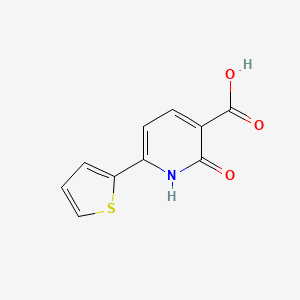
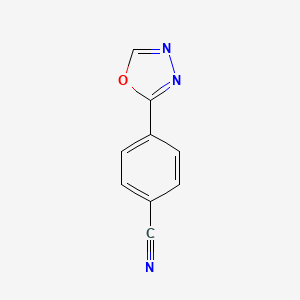
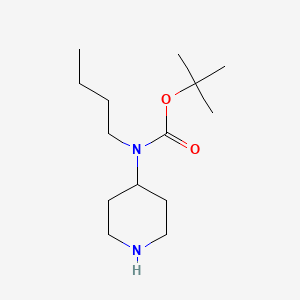
![4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B6143264.png)
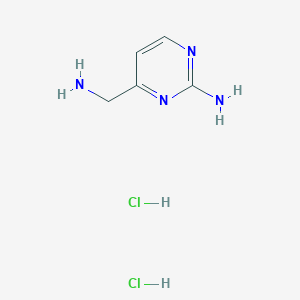
![1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6143272.png)
![2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B6143274.png)
